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Introduction
Locked Nucleic Acid (LNA®) modified oligonucleotides have emerged as a powerful class of

therapeutic and diagnostic molecules due to their exceptional binding affinity, specificity, and

nuclease resistance. These synthetic analogues contain at least one LNA monomer, where the

ribose sugar ring is conformationally 'locked' by a methylene bridge connecting the 2'-O and 4'-

C atoms. This structural constraint pre-organizes the phosphate backbone, leading to

enhanced hybridization properties with complementary DNA and RNA targets.

The therapeutic potential of LNA-modified oligonucleotides, particularly in antisense and RNAi

applications, is vast. However, the synthetic nature of these molecules necessitates stringent

purification to remove process-related impurities such as truncated sequences (shortmers),

failure sequences, and residual protecting groups. The presence of such impurities can

significantly impact the efficacy and safety of the final product. High-Performance Liquid

Chromatography (HPLC) is the gold standard for the purification of oligonucleotides, offering

high resolution and reproducibility. The unique physicochemical properties of LNA

modifications, however, present specific challenges and require optimized HPLC protocols for

efficient purification.

This document provides detailed application notes and protocols for the purification of LNA-

modified oligonucleotides using three primary HPLC modes: Ion-Pair Reversed-Phase (IP-RP)

HPLC, Anion-Exchange (AEX) HPLC, and Hydrophilic Interaction Chromatography (HILIC).
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Challenges in LNA® Oligonucleotide Purification
The introduction of LNA monomers can alter the overall charge and hydrophobicity of an

oligonucleotide compared to its unmodified counterpart. This necessitates careful optimization

of HPLC methods to achieve adequate separation from closely related impurities. Key

challenges include:

Co-elution of Impurities: Truncated sequences (n-1, n-2) and other synthesis-related

impurities can have very similar retention times to the full-length product.

Secondary Structures: LNA-modified oligonucleotides can form stable secondary structures

that may lead to peak broadening or splitting during chromatography.

Phosphorothioate Modifications: The presence of phosphorothioate linkages, often used in

conjunction with LNA modifications to enhance nuclease resistance, introduces

diastereomers that can further complicate purification.

HPLC Purification Strategies
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP-HPLC is a widely used technique for oligonucleotide purification that separates

molecules based on their hydrophobicity. An ion-pairing agent, typically a tertiary amine such

as triethylammonium (TEA), is added to the mobile phase to neutralize the negative charges on

the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic

stationary phase (e.g., C8 or C18).

Anion-Exchange (AEX) HPLC
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate

groups in their backbone.[1] The stationary phase consists of a positively charged matrix that

binds the negatively charged oligonucleotides. Elution is achieved by increasing the salt

concentration of the mobile phase, which disrupts the electrostatic interactions. AEX-HPLC is

particularly effective for separating full-length products from shorter failure sequences and can

successfully separate phosphothiolate, LNA, and BNA modified oligonucleotides.[1]

Hydrophilic Interaction Chromatography (HILIC)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HILIC is an alternative chromatographic technique that has gained traction for the analysis and

purification of polar compounds like oligonucleotides.[2] It utilizes a polar stationary phase and

a mobile phase with a high concentration of organic solvent. HILIC offers a different selectivity

compared to IP-RP and AEX and is compatible with mass spectrometry (MS) due to the use of

volatile mobile phases.

Quantitative Data Summary
The following table summarizes typical HPLC conditions and expected purity for the purification

of LNA-modified oligonucleotides. It is important to note that optimal conditions will vary

depending on the specific sequence, length, and modification pattern of the oligonucleotide.

Parameter
Ion-Pair Reversed-
Phase (IP-RP)
HPLC

Anion-Exchange
(AEX) HPLC

Hydrophilic
Interaction (HILIC)

Column
C8 or C18, 5-10 µm

particle size

Quaternary

ammonium

functionalized

polymer-based, non-

porous

Amide or Diol-based,

3-5 µm particle size

Mobile Phase A

0.1 M

Triethylammonium

acetate (TEAA), pH

7.5

20 mM Tris-HCl, pH

8.5

100 mM Ammonium

acetate in

Water/Acetonitrile

(95:5)

Mobile Phase B
0.1 M TEAA in 50%

Acetonitrile

20 mM Tris-HCl, 1 M

NaCl, pH 8.5
Acetonitrile

Gradient 0-50% B over 20 min 0-100% B over 30 min 95-50% B over 20 min

Flow Rate
1.0 - 5.0 mL/min

(preparative)

1.0 - 5.0 mL/min

(preparative)

0.5 - 2.0 mL/min

(analytical/semi-prep)

Temperature 50-65 °C 60-80 °C 30-50 °C

Achieved Purity >90% >95%[1] >90%
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Experimental Workflows and Logical Relationships
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Figure 1. General experimental workflow for the HPLC purification of LNA-modified

oligonucleotides.

HPLC Method

LNA Oligonucleotide Purification Goal

IP-RP-HPLCGood for hydrophobically
modified oligos
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High resolution of
shortmers, high purity

HILIC
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Click to download full resolution via product page

Figure 2. Logical relationship for selecting an appropriate HPLC method for LNA

oligonucleotide purification.

Detailed Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC
Purification
This protocol is a general guideline and should be optimized for each specific LNA-modified

oligonucleotide.

1. Materials and Reagents:

Crude LNA-modified oligonucleotide, lyophilized

HPLC-grade acetonitrile

Triethylamine (TEA)
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Acetic acid, glacial

Nuclease-free water

IP-RP HPLC column (e.g., C8 or C18, preparative scale)

HPLC system with a preparative pump, autosampler, UV detector, and fraction collector

2. Mobile Phase Preparation:

Mobile Phase A (Aqueous Buffer): 0.1 M Triethylammonium acetate (TEAA), pH 7.5. To

prepare 1 L, add 13.9 mL of TEA to 950 mL of nuclease-free water. Adjust the pH to 7.5 with

glacial acetic acid. Bring the final volume to 1 L with nuclease-free water.

Mobile Phase B (Organic Eluent): 0.1 M TEAA in 50% acetonitrile. Prepare 1 L of 0.1 M

TEAA as described above. Add 500 mL of this solution to 500 mL of HPLC-grade acetonitrile.

3. Sample Preparation:

Dissolve the crude LNA oligonucleotide in Mobile Phase A to a final concentration of 10-50

mg/mL.

Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

Column: Preparative C8 or C18 column (e.g., 10 x 250 mm, 10 µm).

Flow Rate: 4.0 mL/min.

Column Temperature: 60 °C.

Detection: UV at 260 nm.

Injection Volume: 100-1000 µL, depending on the column size and sample concentration.

Gradient:

0-5 min: 100% A
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5-25 min: 0-50% B (linear gradient)

25-30 min: 50-100% B

30-35 min: 100% B (column wash)

35-40 min: 100% A (re-equilibration)

5. Fraction Collection and Analysis:

Collect fractions corresponding to the main peak.

Analyze the purity of each fraction by analytical IP-RP-HPLC.

Pool the fractions with the desired purity.

6. Post-Purification Processing:

Remove the organic solvent and volatile salts by vacuum centrifugation or lyophilization.

Perform desalting using a suitable method (e.g., size-exclusion chromatography or ethanol

precipitation).

Lyophilize the final product to obtain a dry, stable powder.

Protocol 2: Anion-Exchange (AEX) HPLC Purification
This protocol is particularly useful for achieving high purity and separating shortmer impurities.

1. Materials and Reagents:

Crude LNA-modified oligonucleotide, lyophilized

Tris-HCl buffer components

Sodium chloride (NaCl)

Nuclease-free water
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AEX HPLC column (e.g., quaternary ammonium functionalized, preparative scale)

HPLC system as described in Protocol 1

2. Mobile Phase Preparation:

Mobile Phase A (Low Salt Buffer): 20 mM Tris-HCl, pH 8.5.

Mobile Phase B (High Salt Buffer): 20 mM Tris-HCl, 1.0 M NaCl, pH 8.5.

3. Sample Preparation:

Dissolve the crude LNA oligonucleotide in Mobile Phase A to a concentration of 10-50

mg/mL.

Filter the sample through a 0.45 µm syringe filter.

4. HPLC Method:

Column: Preparative AEX column (e.g., 10 x 100 mm).

Flow Rate: 3.0 mL/min.

Column Temperature: 75 °C.

Detection: UV at 260 nm.

Injection Volume: 100-1000 µL.

Gradient:

0-5 min: 100% A

5-35 min: 0-100% B (linear gradient)

35-40 min: 100% B (column wash)

40-45 min: 100% A (re-equilibration)
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5. Fraction Collection and Analysis:

Collect fractions of the main peak.

Analyze fraction purity by analytical AEX-HPLC.

Pool fractions meeting the purity specifications.

6. Post-Purification Processing:

Desalt the pooled fractions to remove the high concentration of NaCl.

Lyophilize the desalted product.

Protocol 3: Hydrophilic Interaction Chromatography
(HILIC) Purification
This protocol offers an alternative selectivity and is amenable to MS-based analysis.

1. Materials and Reagents:

Crude LNA-modified oligonucleotide, lyophilized

Ammonium acetate

HPLC-grade acetonitrile

Nuclease-free water

HILIC column (e.g., amide or diol-based, semi-preparative scale)

HPLC system as described in Protocol 1

2. Mobile Phase Preparation:

Mobile Phase A (Aqueous Buffer): 100 mM Ammonium acetate in water/acetonitrile (95:5,

v/v).

Mobile Phase B (Organic Eluent): Acetonitrile.
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3. Sample Preparation:

Dissolve the crude LNA oligonucleotide in a mixture of Mobile Phase A and B (e.g., 20:80

v/v) to a concentration of 5-20 mg/mL.

Filter the sample through a 0.45 µm syringe filter.

4. HPLC Method:

Column: Semi-preparative HILIC column (e.g., 4.6 x 150 mm).

Flow Rate: 1.0 mL/min.

Column Temperature: 40 °C.

Detection: UV at 260 nm.

Injection Volume: 50-200 µL.

Gradient:

0-2 min: 95% B

2-22 min: 95-50% B (linear gradient)

22-25 min: 50% B

25-27 min: 95% B (re-equilibration)

27-35 min: 95% B

5. Fraction Collection and Analysis:

Collect fractions of the main peak.

Analyze fraction purity by analytical HILIC.

Pool pure fractions.
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6. Post-Purification Processing:

Lyophilize the pooled fractions directly, as the mobile phase is volatile.

Conclusion
The successful purification of LNA-modified oligonucleotides is critical for their application in

research, diagnostics, and therapeutics. IP-RP-HPLC, AEX-HPLC, and HILIC are powerful

techniques that, when optimized, can yield highly pure LNA oligonucleotides. The choice of

method depends on the specific properties of the oligonucleotide, the nature of the impurities,

and the desired final purity. The protocols provided here serve as a starting point for method

development, and further optimization is encouraged to achieve the best possible separation

for each unique LNA-modified oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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